molecular formula C12H15N3 B7968562 (S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

(S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Cat. No. B7968562
M. Wt: 201.27 g/mol
InChI Key: YIOLXYNYYMDFQD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole is a useful research compound. Its molecular formula is C12H15N3 and its molecular weight is 201.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality (S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Synthesis Techniques : A three-step synthesis process for compounds similar to (S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole, prepared from camphor-derived diamine, was developed. This synthesis involves confirmations by NOESY and various spectroscopic methods (Ciber et al., 2023).

  • Chemical Derivative Synthesis : Novel spiroxindole fused pyrrolidine and thiazolo pyrrolidine benzimidazole derivatives were synthesized via 1,3-dipolar cycloaddition reaction. These derivatives were generated from isatin/N-substituted isatin and secondary amino acids (Poomathi et al., 2015).

  • Anticancer Applications : A new series of bis-benzimidazole compounds clubbed with primary amine and aromatic aldehydes were synthesized and showed promising anticancer activities. These compounds were evaluated against the NCI 60 cell line panel, revealing notable anticancer activity (Rashid, 2020).

  • Improving Drug Profiles : Studies on 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-one inhibitors of insulin-like growth factor receptor-1 (IGF-1R) aimed at improving selectivity over cytochrome P450 (CYP) through modifying the imidazole moiety (Velaparthi et al., 2007).

  • Antimicrobial Properties : Novel series of 2-(pyridin-3-yl)-1H-benzo[d]imidazoles and related derivatives exhibited antimicrobial activity against various bacterial and fungal pathogens (Mallemula et al., 2015).

  • Optical Applications : Research on optically active imidazole N-oxides derived from L-prolinamine, leading to the synthesis of bisheterocyclic imidazole N-oxides, showcased potential applications in optical technologies (Mlostoń et al., 2013).

  • Corrosion Inhibition : Benzimidazole derivatives were studied for their potential as corrosion inhibitors, particularly for steel in hydrochloric acid. This research focused on the electrochemical, thermodynamic, and quantum chemical aspects (Yadav et al., 2016).

  • Radiosynthesis Applications : The synthesis of potential PET tracers for orexin2 receptors was explored, although the tracers did not show adequate brain uptake in PET scans (Liu et al., 2012).

properties

IUPAC Name

1-methyl-2-[(2S)-pyrrolidin-2-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c1-15-11-7-3-2-5-9(11)14-12(15)10-6-4-8-13-10/h2-3,5,7,10,13H,4,6,8H2,1H3/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIOLXYNYYMDFQD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1[C@@H]3CCCN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-1-methyl-2-(pyrrolidin-2-yl)-1H-benzo[d]imidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.